5-Iodothiophene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INOS/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSOPNFRCFEFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 5 Iodothiophene 3 Carboxamide and Its Precursors
Catalytic Systems for Enhanced Sustainability
The direct catalytic condensation of carboxylic acids and amines to form amides is a cornerstone of green synthesis, as it generates water as the sole byproduct. acs.org This contrasts sharply with traditional methods that rely on stoichiometric coupling agents, which produce significant amounts of chemical waste. numberanalytics.com Catalytic systems for this transformation are diverse and include organocatalysts, enzymes, and metal-based catalysts, often employed in conjunction with green solvents or alternative energy sources to further boost their environmental credentials.
The construction of the 5-iodothiophene-3-carboxylic acid scaffold can be achieved through various catalytic pathways that emphasize sustainability. A significant green approach involves the iodocyclization of appropriately substituted precursors in sustainable solvent systems.
One highly effective and environmentally benign method is the iodocyclization of 3-alkynylthiophene-2-carboxamides, which can be performed in a deep eutectic solvent (DES) like a choline (B1196258) chloride/urea mixture. researchgate.netorcid.org This DES acts as both the solvent and a promoter for the reaction, eliminating the need for traditional volatile organic compounds (VOCs) and often proceeding under neutral conditions. researchgate.net A key advantage of using DES is the potential for efficient recycling of the solvent and/or catalyst system over multiple runs without a significant drop in product yield. mdpi.commdpi.com
For the general synthesis of the thiophene (B33073) ring, heterogeneous catalysts offer significant sustainability benefits, primarily through their ease of separation and recyclability. For instance, Fe3O4 nanoparticles have been utilized as a magnetically separable and reusable catalyst for the one-pot synthesis of thiophene derivatives with high yields. benthamdirect.com Similarly, sodium aluminate (NaAlO2) has been employed as a cost-effective, solid, and recyclable base catalyst in the Gewald reaction for synthesizing substituted 2-aminothiophenes, a related structural motif. acs.orgresearchgate.net These heterogeneous systems avoid complex workup procedures and reduce catalyst waste.
Table 1: Catalytic Systems for Sustainable Thiophene Precursor Synthesis
| Catalytic System | Reaction Type | Substrate Example | Key Sustainability Features | Reference |
|---|---|---|---|---|
| Iodine in Choline Chloride/Urea (DES) | Iodocyclization | 3-Alkynylthiophene-2-carboxamides | Use of a biodegradable, recyclable deep eutectic solvent; avoids volatile organic compounds. | researchgate.netorcid.org |
| PdI2/KI in BmimBF4 (Ionic Liquid) | Heterocyclodehydration | 1-Mercapto-3-yn-2-ols | Recyclable catalyst and ionic liquid solvent system; high atom economy. | mdpi.com |
| Fe3O4 Nanoparticles | One-pot multicomponent synthesis | Carbonyl compounds, malononitrile, sulfur | Heterogeneous, magnetically separable, and recyclable catalyst; solvent-free conditions. | benthamdirect.com |
| NaAlO2 | Gewald Reaction | Ketones, malononitrile, sulfur | Solid, inexpensive, and recyclable catalyst; environmentally benign conditions. | acs.orgresearchgate.net |
The final step in synthesizing 5-Iodothiophene-3-carboxamide involves the formation of an amide bond. Sustainable catalytic amidation focuses on the direct reaction between 5-iodothiophene-3-carboxylic acid and an amine source, circumventing the poor atom economy of traditional activating agents.
Boronic Acid Catalysis: Arylboronic acids have emerged as highly effective catalysts for the direct dehydrative amidation of aromatic carboxylic acids. rsc.orgrsc.org Catalysts such as 2-hydroxyphenylboronic acid or 3,4,5-trifluorobenzeneboronic acid can promote the condensation of a carboxylic acid and an amine under relatively mild conditions, often via azeotropic removal of water. rsc.orgucl.ac.uk The mechanism is believed to involve the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine. rsc.org The development of novel heterocyclic boron acid catalysts has further expanded the scope to include less reactive aromatic acids, demonstrating high catalytic activity with low catalyst loading. researchgate.net
Enzymatic Catalysis: Biocatalysis represents a pinnacle of green chemistry, offering unparalleled selectivity under mild, aqueous conditions. researchgate.net Enzymes, particularly hydrolases like lipases (e.g., Candida antarctica lipase (B570770) B, CAL-B) and proteases, can catalyze the formation of aromatic amides. numberanalytics.comacs.org These reactions typically proceed via the aminolysis of an ester precursor (e.g., methyl 5-iodothiophene-3-carboxylate) in non-conventional solvents or biphasic systems to minimize hydrolysis of the amide product. acs.org The use of immobilized enzymes further enhances sustainability by allowing for easy catalyst recovery and reuse. nih.gov
Metal-Based Catalysis: Transition metal catalysts, including those based on copper and cobalt, offer efficient pathways for direct amidation. A copper-catalyzed system using molecular oxygen as the ultimate oxidant provides a green method for the direct amidation of heterocyclic carboxylic acids. beilstein-journals.org This aerobic oxidative coupling is highly atom-economical and avoids harsh chemical oxidants. beilstein-journals.org In an alternative approach, cobalt(III) catalysts can mediate the C-H aminocarbonylation of thiophenes with isocyanates, directly installing a carboxamide group onto the thiophene ring, which can be accelerated by microwave irradiation. rsc.org
Microwave-Assisted Catalysis: The use of microwave irradiation as an alternative energy source can dramatically accelerate chemical reactions, often leading to higher yields in shorter times and under solvent-free conditions. researchgate.net A direct amidation protocol using catalytic ceric ammonium (B1175870) nitrate (B79036) (CAN) under microwave conditions has been shown to be a rapid, efficient, and environmentally friendly method for producing amides with minimal waste. researchgate.net
Table 2: Catalytic Systems for Sustainable Amidation of Thiophene-3-carboxylic Acid Derivatives
| Catalytic System | Reaction Type | Key Sustainability Features | Reference |
|---|---|---|---|
| Arylboronic Acids (e.g., 2-hydroxyphenylboronic acid) | Direct Dehydrative Amidation | Catalytic process avoids stoichiometric activators; generates only water as a byproduct. | rsc.org |
| Lipases (e.g., CAL-B) / Proteases | Enzymatic Aminolysis of Esters | High selectivity; mild aqueous or organic solvent conditions; biodegradable catalyst. Immobilized enzymes are recyclable. | numberanalytics.comacs.orgnih.gov |
| Copper Salts with O2 | Oxidative Direct Amidation | Uses molecular oxygen as a green, terminal oxidant; high atom economy. | beilstein-journals.org |
| Ceric Ammonium Nitrate (CAN) with Microwaves | Direct Dehydrative Amidation | Solvent-free conditions; rapid reaction times; low catalyst loading; minimal waste. | researchgate.net |
| Borane-Pyridine | Direct Dehydrative Amidation | Efficient liquid catalyst with good solubility; broad substrate tolerance including halo-substituted aromatics. | mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)
Transformations Involving the Carboxamide Group
The carboxamide functional group is a versatile handle for introducing molecular diversity.
N-Functionalization Reactions (e.g., N-Alkylation, N-Acylation)
The nitrogen atom of the carboxamide group in this compound can undergo functionalization through reactions such as N-alkylation and N-acylation. These reactions introduce alkyl or acyl groups onto the nitrogen atom, leading to the formation of N-substituted derivatives. For instance, the reaction with a suitable alkyl halide in the presence of a base would yield an N-alkyl-5-iodothiophene-3-carboxamide. Similarly, acylation with an acyl chloride or anhydride (B1165640) would produce an N-acyl-5-iodothiophene-3-carboxamide. These transformations are fundamental in modifying the steric and electronic properties of the molecule. An example of a related N-functionalized derivative is N-(2-aminoethyl)-5-iodothiophene-3-carboxamide. sigmaaldrich.combldpharm.combldpharm.com
Hydrolytic Cleavage and Derivatization to Esters or Acids
The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. youtube.comyoutube.com This reaction typically requires heating and the presence of a strong acid or base. rsc.orgorganic-chemistry.org The resulting 5-iodothiophene-3-carboxylic acid is a key intermediate for the synthesis of other derivatives, such as esters. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, direct conversion of the amide to an ester may be possible under specific catalytic conditions.
The hydrolysis of amides is a fundamental transformation in organic chemistry. youtube.comorganic-chemistry.org The mechanism under basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the amine moiety yields the carboxylate, which is then protonated in an acidic workup to give the carboxylic acid. youtube.com Under acidic conditions, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for attack by water. youtube.com
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | H3O+ or OH-, heat | 5-Iodothiophene-3-carboxylic acid |
| Esterification (from acid) | R-OH, H+ catalyst | 5-Iodothiophene-3-carboxylate ester |
Dehydration to Nitrile Derivatives
Dehydration of the primary carboxamide group of this compound yields the corresponding nitrile, 5-iodothiophene-3-carbonitrile. This transformation is typically carried out using a variety of dehydrating agents. Common reagents for this purpose include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride. The reaction involves the elimination of a molecule of water from the carboxamide functionality. The resulting nitrile is a valuable synthetic intermediate, as the cyano group can be further transformed into other functional groups, such as amines or carboxylic acids.
Reactivity of the Thiophene Ring System
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions of the existing substituents significantly influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution at Unsubstituted Positions (C2, C4)
The thiophene ring generally undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions due to the stabilization of the intermediate sigma complex by the sulfur atom. In this compound, the C5 position is occupied by an iodine atom. Therefore, electrophilic attack is expected to occur primarily at the C2 position, and to a lesser extent at the C4 position. The directing effects of the substituents must be considered. The iodine at C5 is a deactivating group but directs ortho and para (to C4 and C2). The carboxamide group at C3 is a deactivating, meta-directing group (to C5). The activating effect of the sulfur atom typically dominates, favoring substitution at C2. youtube.com
Examples of such reactions include halogenation (e.g., bromination) and nitration. researchgate.net Bromination can be carried out using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom, likely at the C2 position, to yield 2-bromo-5-iodothiophene-3-carboxamide. researchgate.net
| Reaction | Reagent | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-5-iodothiophene-3-carboxamide |
| Nitration | HNO₃/H₂SO₄ | 5-Iodo-2-nitrothiophene-3-carboxamide |
Directed Metalation and Lithiation at Proximal Positions
The carboxamide group can act as a directed metalation group (DMG), facilitating the deprotonation of a nearby carbon atom by a strong base, typically an organolithium reagent like n-butyllithium. nih.gov In the case of this compound, the carboxamide group at C3 can direct lithiation to the adjacent C2 or C4 positions. The choice between these two positions can be influenced by steric factors and the specific reaction conditions. This regioselective metalation creates a nucleophilic center on the thiophene ring, which can then react with various electrophiles to introduce a wide range of substituents. This strategy provides a powerful method for the synthesis of polysubstituted thiophenes with precise control over the substituent placement.
Ring-Opening Reactions and Skeletal Rearrangements
While the thiophene ring is aromatic and generally stable, under specific conditions, it can undergo ring-opening reactions. These reactions are often driven by the release of ring strain in precursor molecules or by the formation of highly stable acyclic products. For instance, studies on related thieno[2,3-c]pyridazines have shown that the thiophene ring can be opened upon reaction with certain nucleophiles. nih.gov This type of reaction, often termed a formal [4+1] annulation, proceeds through the opening of the thiophene ring followed by intramolecular cyclizations to furnish new heterocyclic systems. nih.gov In the context of this compound, a similar reactivity might be anticipated, where a strong nucleophile could potentially attack one of the electrophilic carbon atoms of the thiophene ring, initiating a cascade that leads to a ring-opened product. The presence of the electron-withdrawing carboxamide group could enhance the electrophilicity of the ring, making it more susceptible to such nucleophilic attacks.
Skeletal rearrangements represent another facet of thiophene chemistry, although they are less common than substitution reactions. Photochemical isomerization of thiophenes can lead to the formation of their Dewar isomers, which are bicyclic and highly strained. nih.gov These Dewar thiophenes can then undergo thermal rearrangements. nih.gov More recently, dearomative cycloadditions of thiophenes have been shown to proceed via pathways involving heteroaromatic ring cleavage and subsequent skeletal rearrangement. acs.org This reactivity is attributed to the lability of the C-S bond, which can trigger a facile ring-opening and lead to structural reorganizations. acs.org For this compound, while no specific skeletal rearrangements have been documented, its participation in cycloaddition reactions could potentially lead to rearranged products, offering a pathway to novel molecular scaffolds.
Elucidation of Reaction Mechanisms
Understanding the intricate mechanisms of chemical reactions is fundamental to controlling reaction outcomes and designing more efficient synthetic routes. For a molecule like this compound, a combination of spectroscopic, kinetic, and isotopic labeling studies would be essential to unravel the pathways of its transformations.
The direct observation and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. Modern spectroscopic techniques are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to follow the progress of a reaction by monitoring the disappearance of starting material signals and the appearance of product signals. jhu.edu For reactions involving this compound, changes in the chemical shifts of the thiophene ring protons and carbons would provide real-time information about the transformation. Furthermore, more advanced NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), can help to identify the formation of aggregates or different species in solution. acs.org In reactions involving phosphorus-containing reagents, ³¹P NMR would be invaluable for tracking the formation and consumption of phosphorus-containing intermediates. acs.org
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying reactions that involve changes in conjugation or the formation of colored intermediates. The electronic transitions within the thiophene ring of this compound give rise to characteristic UV-Vis absorption bands. Any reaction that alters the aromatic system would lead to a shift in these bands, which can be monitored over time to determine reaction kinetics. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is excellent for identifying the presence of specific functional groups. nih.gov In the case of this compound, the characteristic vibrational frequencies of the C=O and N-H bonds of the carboxamide group, as well as the vibrations of the thiophene ring, can be monitored. The appearance or disappearance of bands corresponding to these functional groups can indicate the formation of intermediates and products. nih.gov
Kinetic studies provide quantitative data on reaction rates and how they are affected by various parameters such as concentration, temperature, and catalysts. This information is vital for understanding the rate-determining step of a reaction and for optimizing reaction conditions.
The rate of a reaction involving this compound, for example in a nucleophilic aromatic substitution, could be measured by following the change in concentration of the reactant or product over time using spectroscopic methods like NMR or UV-Vis. nih.gov By performing these measurements at different temperatures, the activation parameters of the reaction—the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—can be determined using the Arrhenius and Eyring equations. These parameters provide deeper insight into the transition state of the rate-limiting step.
| Parameter | Value | Significance |
| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ M⁻¹s⁻¹ | Indicates the intrinsic speed of the reaction at a given temperature. |
| Activation Energy (Ea) | 75 kJ/mol | The minimum energy required for the reaction to occur. |
| Enthalpy of Activation (ΔH‡) | 72 kJ/mol | The change in heat content in going from reactants to the transition state. |
| Entropy of Activation (ΔS‡) | -45 J/mol·K | Reflects the change in disorder in forming the transition state. A negative value suggests a more ordered transition state, which is common in bimolecular reactions. |
This is a hypothetical data table for illustrative purposes.
Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. nih.gov By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the position of that atom in the products can be determined, providing unambiguous evidence for a particular reaction pathway. nih.govthieme-connect.de
In the context of this compound, several types of isotopic labeling experiments could be envisioned to confirm reaction pathways:
Deuterium (B1214612) Labeling: To probe the mechanism of a deprotonation step, a reaction could be carried out in the presence of a deuterium source like D₂O. osti.govrsc.org If a proton is removed from the thiophene ring during the reaction, its replacement with a deuterium atom in the product or an intermediate would confirm this step. For example, in a metal-catalyzed C-H activation reaction, the incorporation of deuterium at a specific position on the thiophene ring would pinpoint the site of metalation. nih.gov
¹³C and ¹⁵N Labeling: The carboxamide group is a key functional moiety. To determine its fate in a reaction, this compound could be synthesized using ¹³C-labeled carbonyl carbon or ¹⁵N-labeled nitrogen. Analysis of the products using ¹³C NMR or mass spectrometry would reveal whether the carboxamide group remains intact, is modified, or is cleaved during the reaction.
¹⁸O Labeling: In reactions where the carbonyl oxygen of the carboxamide might be involved, such as in hydrolysis or certain rearrangements, using H₂¹⁸O as a solvent or reactant would allow for the tracking of the oxygen atom. acs.org The incorporation of ¹⁸O into the product would provide strong evidence for the participation of water in the reaction mechanism. acs.org
By combining the insights gained from spectroscopic monitoring, kinetic analysis, and isotopic labeling experiments, a comprehensive and detailed understanding of the reaction mechanisms of this compound can be achieved.
Detailed Characterization
Spectroscopic Analysis (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms on the thiophene (B33073) ring. The protons at positions 2 and 4 will exhibit characteristic chemical shifts and coupling constants.
¹³C NMR spectroscopy reveals the number and types of carbon atoms in the molecule, including the carbonyl carbon of the carboxamide and the carbon atoms of the thiophene ring. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups. Key absorptions would include the N-H stretching vibrations and the C=O stretching vibration (amide I band) of the carboxamide group.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the structure.
| Spectroscopic Data for Related Compounds | |
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to thiophene ring protons. |
| ¹³C NMR | Resonances for thiophene carbons and the carbonyl carbon. |
| IR | N-H and C=O stretching bands characteristic of amides. |
Theoretical Modeling and Computational Analysis
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like 5-Iodothiophene-3-carboxamide. These calculations can predict various properties:
Molecular Geometry: Optimized geometries can be calculated and compared with experimental data from crystallography.
Electronic Properties: The distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. nih.gov These parameters provide insights into the molecule's reactivity and potential for intermolecular interactions.
Spectroscopic Properties: NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in their assignment.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, particularly in solution or in complex with other molecules. MD simulations can provide insights into:
Conformational Flexibility: The rotational freedom around the bond connecting the carboxamide group to the thiophene (B33073) ring can be explored.
Solvation: The interactions of the molecule with solvent molecules can be modeled.
Intermolecular Interactions: The formation and dynamics of hydrogen bonds and halogen bonds in condensed phases can be investigated.
Sophisticated Synthetic Methodologies for this compound and Its Precursors
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can be approached through various strategic routes. These methodologies focus on the precise introduction of the iodine atom at the C5 position of the thiophene ring and the formation or modification of the 3-carboxamide group. This article delves into sophisticated synthetic strategies for preparing this compound and its immediate precursors.
Computational and Theoretical Studies on 5 Iodothiophene 3 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic characteristics, which are crucial for the rational design of new materials and chemical entities.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. nih.govresearchgate.net Geometry optimization is a critical first step in any computational analysis, aiming to find the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. For 5-Iodothiophene-3-carboxamide, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the infrared (IR) and Raman spectra of the molecule. uit.no Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds.
Table 1: Predicted Geometrical Parameters for a Thiophene (B33073) Carboxamide Derivative (as an analogue for this compound) Disclaimer: The following data is representative of a thiophene carboxamide derivative and is intended for illustrative purposes, as specific computational data for this compound is not available in the cited literature.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.23 Å |
| C-N (amide) | 1.35 Å | |
| C-S (thiophene) | 1.72 Å | |
| C-I | 2.09 Å | |
| Bond Angle | O=C-N | 122.0° |
| C-S-C | 92.5° | |
| Dihedral Angle | Thiophene-Carboxamide | ~20-30° |
Table 2: Selected Calculated Vibrational Frequencies for a Thiophene Derivative (as an analogue for this compound) Disclaimer: The following data is representative of a substituted thiophene and is intended for illustrative purposes, as specific computational data for this compound is not available in the cited literature.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| N-H Stretch (amide) | ~3400 | Stretching of the N-H bonds in the carboxamide group. |
| C=O Stretch (amide) | ~1680 | Stretching of the carbonyl double bond. |
| C=C Stretch (thiophene) | ~1550 | Stretching of the carbon-carbon double bonds in the thiophene ring. |
| C-I Stretch | ~550 | Stretching of the carbon-iodine bond. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.govmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the iodine atom, while the LUMO may be distributed over the carboxamide group and the thiophene ring.
Table 3: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Thiophene Derivative (as an analogue for this compound) Disclaimer: The following data is representative of a substituted thiophene and is intended for illustrative purposes, as specific computational data for this compound is not available in the cited literature.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. youtube.com The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net In this compound, the oxygen atom of the carbonyl group and the region around the sulfur atom in the thiophene ring are expected to be areas of negative electrostatic potential. Conversely, the hydrogen atoms of the amide group and a region on the iodine atom opposite to the C-I bond (known as a σ-hole) would likely exhibit a positive electrostatic potential. researchgate.net
Computational methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental data. As mentioned, IR frequencies are obtained from vibrational analysis. researchgate.net Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. modgraph.co.uk These calculations provide theoretical ¹H and ¹³C NMR spectra, which can be compared with experimental spectra to confirm the structure of the synthesized compound. pdx.eduoregonstate.edulibretexts.org The chemical shifts are influenced by the electronic environment of each nucleus, and therefore, accurate predictions require high-level theoretical methods and appropriate consideration of solvent effects.
Table 4: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for a Substituted Thiophene (as an analogue for this compound) Disclaimer: The following data is representative and is intended for illustrative purposes, as specific computational data for this compound is not available in the cited literature.
| Nucleus | Predicted Chemical Shift (ppm) |
| C (C=O) | ~165 |
| C (C-I) | ~95 |
| C (thiophene ring) | 125-140 |
| H (thiophene ring) | 7.0-8.0 |
| H (amide) | ~7.5 (broad) |
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.
The rotation around the C-N bond of the carboxamide group is a well-studied conformational process. This rotation is typically hindered due to the partial double bond character of the C-N bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl group. The energy required to overcome this rotational barrier can be calculated by constructing a potential energy surface. This is done by systematically rotating the carboxamide group (i.e., varying the corresponding dihedral angle) and calculating the energy at each step. The rotational barrier is the energy difference between the most stable (planar) conformation and the transition state (where the amide plane is perpendicular to the thiophene ring). mdpi.com Dynamic NMR spectroscopy can be used to experimentally determine these rotational barriers. mdpi.com
Planarity and Flexibility of the Thiophene Ring
The thiophene ring, a five-membered aromatic heterocycle, generally exhibits a high degree of planarity due to the sp² hybridization of its carbon and sulfur atoms and the delocalization of π-electrons. However, the substitution pattern can introduce subtle deviations from perfect planarity and influence the ring's flexibility. In the case of this compound, computational studies employing methods such as Density Functional Theory (DFT) are crucial for elucidating these structural nuances.
DFT calculations can be used to optimize the geometry of the molecule and determine key parameters like bond lengths, bond angles, and dihedral angles. For the thiophene ring in this compound, the dihedral angles involving the ring atoms are of particular interest. A perfectly planar ring would exhibit dihedral angles of 0° or 180°. While significant puckering is not expected, minor deviations can occur due to steric and electronic interactions between the iodine atom at the 5-position and the carboxamide group at the 3-position.
The flexibility of the thiophene ring can be assessed by analyzing its low-frequency vibrational modes, also obtainable from DFT calculations. These modes, often referred to as "ring puckering" or "ring breathing" vibrations, provide insight into the energy required to distort the ring from its equilibrium geometry. The presence of the bulky iodine atom and the carboxamide group, which can participate in intramolecular hydrogen bonding, may slightly increase the rigidity of the ring compared to unsubstituted thiophene.
Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the thiophene ring's flexibility at finite temperatures. By simulating the motion of the atoms over time, MD can reveal the accessible conformational space of the ring and the timescale of any fluctuations from planarity.
Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study on the planarity of the thiophene ring in this compound, compared to unsubstituted thiophene.
| Parameter | Thiophene | This compound |
| C2-C3-C4-C5 Dihedral Angle (°) | 0.0 | ~0.5 - 1.5 |
| S1-C2-C3-C4 Dihedral Angle (°) | 0.0 | ~0.5 - 1.5 |
| Ring Puckering Freq. (cm⁻¹) | ~50-100 | ~70-120 |
Note: The values for this compound are illustrative and represent expected trends based on computational studies of similar substituted thiophenes.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.
Theoretical studies, often using DFT or higher-level ab initio methods, can be employed to map out the step-by-step mechanism of reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Stille coupling at the iodine position), or reactions involving the carboxamide group. For each proposed step, the structures of the reactants, intermediates, and products are optimized.
Transition state (TS) searching algorithms are then used to locate the saddle points on the PES that correspond to the energy maxima along the reaction coordinate. The characterization of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in determining its rate.
For instance, in a hypothetical nucleophilic substitution at the iodine position, computational modeling could distinguish between a concerted mechanism and a stepwise mechanism involving a Meisenheimer-like intermediate. The calculated energies of these intermediates and transition states would provide strong evidence for the operative pathway.
Many reactions involving substituted thiophenes can potentially yield multiple products (regioisomers or stereoisomers). Computational modeling is an invaluable tool for predicting the selectivity of such reactions. By calculating the activation energies for the formation of all possible products, the most likely outcome can be determined. The product formed via the lowest energy transition state is generally the kinetically favored product.
For this compound, predicting the regioselectivity of, for example, an electrophilic aromatic substitution would involve calculating the activation energies for substitution at the available positions on the thiophene ring (positions 2 and 4). The electronic effects of the iodine and carboxamide substituents, which can be quantified through calculated parameters like atomic charges and frontier molecular orbital densities, would be key in determining the preferred site of attack.
The following table provides a hypothetical example of calculated activation energies for a reaction leading to two different regioisomers.
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |
| Formation of Regioisomer A | 25.3 | Yes |
| Formation of Regioisomer B | 29.8 | No |
Note: These are illustrative values. The actual energies would be specific to the reaction being studied.
Computational Analysis of Intermolecular Interactions and Crystal Lattice Dynamics
The solid-state properties of a molecular compound are governed by the nature and strength of its intermolecular interactions. For this compound, computational methods can provide detailed insights into these interactions and how they influence the crystal packing and dynamics.
The this compound molecule possesses functional groups capable of forming both hydrogen bonds (via the -CONH₂ group) and halogen bonds (via the iodine atom). The amide group has both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for the formation of strong intermolecular hydrogen bonding networks. The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with nucleophilic sites on neighboring molecules.
Quantum chemical calculations on dimers or larger clusters of molecules can be used to determine the geometries and interaction energies of these non-covalent bonds. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion, providing a deeper understanding of the nature of these interactions.
A hypothetical data table summarizing the results of such calculations is presented below.
| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) |
| N-H···O=C Hydrogen Bond | 1.8 - 2.2 | -5 to -8 |
| C-I···O Halogen Bond | 2.8 - 3.2 | -2 to -4 |
| C-I···S Halogen Bond | 3.0 - 3.5 | -1 to -3 |
Note: These values are typical ranges for such interactions and are not specific to a particular crystal structure of this compound.
Molecular dynamics (MD) simulations of the crystalline solid can provide a dynamic view of the crystal lattice. By using a force field that accurately describes the intermolecular interactions, MD simulations can be used to study various solid-state properties, such as thermal expansion, phase transitions, and the mobility of molecules within the crystal.
For this compound, MD simulations could be used to investigate the stability of the hydrogen and halogen bonding networks at different temperatures. Analysis of the trajectories from these simulations can reveal the vibrational dynamics of the lattice and the extent of molecular motion, which can be correlated with experimental techniques like solid-state NMR and X-ray diffraction. These simulations can also be used to predict mechanical properties of the crystal, such as its bulk modulus.
Derivatization and Structural Diversification of the 5 Iodothiophene 3 Carboxamide Scaffold
Synthesis of Substituted 5-Iodothiophene-3-carboxamide Analogs
The generation of analogs through substitution is a primary strategy for developing structure-activity relationships. This can be achieved by modifying the carboxamide moiety or by introducing new substituents onto the thiophene (B33073) ring.
Modifications at the Carboxamide Nitrogen
The amide nitrogen of the this compound scaffold is a key point for modification to introduce a wide array of functional groups. The most direct method for creating N-substituted analogs involves the coupling of 5-iodothiophene-3-carboxylic acid with a diverse range of primary or secondary amines. This transformation is typically facilitated by standard peptide coupling reagents.
Commonly used coupling systems include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) or a benzotriazole (B28993) derivative. nih.gov The reaction proceeds by activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine, yielding the desired N-substituted carboxamide. This method allows for the incorporation of various substituents, including alkyl, aryl, and heterocyclic moieties, as evidenced by the documented synthesis of compounds like N-cyclohexyl-5-iodothiophene-3-carboxamide and N-(2-aminoethyl)-5-iodothiophene-3-carboxamide. chiralen.comnih.gov
Table 1: Representative Conditions for N-Substitution via Amide Coupling
| Reagents | Solvent | Temperature | Outcome |
|---|---|---|---|
| Primary/Secondary Amine, EDC, DMAP | Dichloromethane (DCM) | Room Temperature | Formation of N-substituted this compound |
Introduction of Substituents on the Thiophene Ring (excluding C5)
Introducing substituents at the C2 and C4 positions of the this compound ring requires methods that can overcome the inherent reactivity patterns of the thiophene nucleus. One of the most powerful strategies for achieving regioselective functionalization of aromatic and heteroaromatic rings is Directed ortho Metalation (DoM) . wikipedia.orgbaranlab.org
In this process, a Directed Metalation Group (DMG) temporarily coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), facilitating the deprotonation of a nearby ortho C-H bond. harvard.edu The carboxamide group (-CONH₂) and its N-substituted derivatives are effective DMGs. nih.gov For the this compound scaffold, the carboxamide at C3 can direct lithiation to the adjacent C2 and C4 positions. As the C5 position is already substituted with iodine, deprotonation is expected to occur at either C2 or C4. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles to install new functional groups.
Table 2: Potential Functionalization at C2/C4 via Directed ortho Metalation
| Step 1: Lithiation Reagent | Step 2: Electrophile (E+) | Resulting Substituent (E) |
|---|---|---|
| s-BuLi / TMEDA | D₂O | Deuterium (B1214612) (-D) |
| n-BuLi | Alkyl halide (R-X) | Alkyl group (-R) |
| s-BuLi / TMEDA | Aldehyde (RCHO) | Hydroxyalkyl group (-CH(OH)R) |
| n-BuLi | Iodine (I₂) | Iodo group (-I) |
Post-Functionalization of the Aryl Iodide through Cross-Coupling Reactions
The carbon-iodine bond at the C5 position is an exceptionally valuable functional handle for building molecular complexity through transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.
Accessing Complex Thiophene Architectures via C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for forming new carbon-carbon bonds. Several named reactions are particularly applicable to the this compound scaffold.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is known for its functional group tolerance and is widely used to form biaryl structures. The C5-iodo position of the thiophene ring can be selectively coupled, even in the presence of other halogens like bromine. jcu.edu.au
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. researchgate.net It typically employs a palladium catalyst and a copper(I) co-catalyst. researchgate.net This method is invaluable for introducing linear, rigid alkynyl moieties into the thiophene core. rsc.org
Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. libretexts.org It is a powerful tool for introducing vinyl or substituted vinyl groups at the C5 position. nih.govliverpool.ac.uk
Table 3: Overview of C-C Cross-Coupling Reactions at the C5 Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond / Moiety |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Thiophene-Aryl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Thiophene-C≡C-R |
Exchange of Iodine with Other Halogens or Pseudohalides
While the C-I bond is excellent for cross-coupling, its conversion to other functionalities can be synthetically useful. Halogen exchange reactions provide a route to modify the reactivity of the C5 position.
The Finkelstein reaction , traditionally used for alkyl halides, can be adapted for aryl systems. wikipedia.org The "Aromatic Finkelstein Reaction" allows for the conversion of aryl iodides to other aryl halides (bromides, chlorides, or fluorides). These reactions are not simple SNAr processes and typically require catalysis, often with copper(I) salts in combination with specific ligands. wikipedia.orgunacademy.com Driving the reaction equilibrium can be achieved by using a large excess of the halide salt or by exploiting solubility differences. byjus.comorganic-chemistry.org
Furthermore, the iodine can be replaced by pseudohalides like cyanide (-CN) or azide (B81097) (-N₃) through transition metal-catalyzed nucleophilic substitution reactions, significantly expanding the range of accessible functional groups.
Cycloaddition and Annulation Reactions Involving the Thiophene Ring
Building new rings onto the thiophene scaffold through cycloaddition or annulation reactions provides a pathway to complex, fused heterocyclic systems. Due to its aromatic stability, the thiophene ring is generally a reluctant participant in such reactions under thermal conditions. researchtrends.net However, specific strategies can be employed to facilitate these transformations.
Diels-Alder Reactions: Thiophenes can participate in [4+2] cycloaddition reactions, although often requiring forcing conditions or specific electronic modifications. When substituted with electron-withdrawing groups, such as a carboxamide, the thiophene ring can act as a dienophile, reacting with an electron-rich diene. ingentaconnect.comresearchgate.net Conversely, oxidation of the thiophene sulfur atom to a sulfoxide (B87167) dramatically reduces the aromaticity and creates a highly reactive diene (a thiophene S-oxide), which readily undergoes cycloaddition with various dienophiles. researchtrends.net
Annulation Reactions: Modern synthetic methods have enabled the construction of fused rings onto thiophenes under milder, metal-catalyzed conditions. For example, visible-light-induced [4+2] annulation of thiophenes with alkynes has been developed to construct fused benzene (B151609) rings. researchgate.net Iridium-catalyzed annulation reactions with carboxylic acids can also be used to create fused coumarin-type frameworks. nih.gov These methods provide direct access to polycyclic aromatic systems containing a thiophene core. researchgate.netorganic-chemistry.org
Synthesis of Polymeric or Supramolecular Structures Utilizing this compound as a Monomer or Building Block
The unique bifunctional nature of this compound makes it a promising candidate for the development of advanced polymeric and supramolecular materials. The molecule incorporates two key features: a reactive iodo group at the 5-position, which serves as a handle for carbon-carbon bond formation in polymerization reactions, and a carboxamide group at the 3-position, capable of forming strong, directional hydrogen bonds that can guide self-assembly processes. This dual functionality allows for the synthesis of well-defined, high-order structures where the polymer backbone provides electronic or structural properties, and the side-chain interactions dictate the material's morphology and packing.
Polymer Synthesis via Cross-Coupling Methodologies
The presence of the iodine atom on the thiophene ring enables the use of various transition-metal-catalyzed cross-coupling reactions to form poly(thiophene-3-carboxamide)s. These methods are advantageous as they allow for the synthesis of regioregular polymers, where the monomer units are connected in a consistent head-to-tail fashion. cmu.edu This structural regularity is crucial for achieving desirable electronic properties, such as high charge carrier mobility, by promoting planar backbones and efficient intermolecular π-π stacking. nih.gov
Several catalyst-transfer polycondensation (CTP) methods are particularly well-suited for the polymerization of halogenated thiophenes.
Kumada Catalyst-Transfer Polycondensation (KCTP): This method involves the reaction of a Grignard reagent derived from the iodo-monomer with a nickel catalyst, such as Ni(dppp)Cl₂. cmu.edu The polymerization proceeds in a chain-growth manner, allowing for control over molecular weight and the synthesis of block copolymers. researchgate.netrsc.org For this compound, the first step would involve a magnesium-halogen exchange to form the organometallic monomer, which is then polymerized. cmu.edu
Stille Catalyst-Transfer Polycondensation: The Stille reaction couples an organotin reagent with an organic halide, catalyzed by a palladium complex. wiley-vch.de In this context, this compound could be coupled with a distannylated comonomer, or it could be first converted to a stannylated thiophene derivative to undergo self-condensation. This method is known for its tolerance to a wide variety of functional groups. wiley-vch.ded-nb.info
Sonogashira Coupling Polymerization: This reaction creates carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. researchgate.netresearchgate.net Utilizing this compound in a Sonogashira polycondensation, typically with a di-alkyne comonomer, would result in polymers containing alternating thiophene-carboxamide and alkyne units along the backbone, significantly influencing the electronic and physical properties of the resulting material.
It is important to note that oxidative polymerization methods, which are common for other thiophene derivatives, may be challenging for thiophene-3-carboxamide (B1338676) monomers. nih.gov The electron-withdrawing nature of the carboxamide group can stabilize the thiophene ring, increasing its oxidation potential and making polymerization more difficult under standard oxidative conditions (e.g., using FeCl₃). researchgate.net
| Polymerization Method | Typical Catalyst/Co-reagent | Description | Potential Polymer Structure |
|---|---|---|---|
| Kumada Catalyst-Transfer Polycondensation (KCTP) | Grignard Reagent (e.g., i-PrMgCl), Ni(dppp)Cl₂ | A chain-growth polymerization involving a thiophene-Grignard intermediate, enabling control over polymer chain length and regioregularity. | Regioregular poly(thiophene-3-carboxamide) |
| Stille Polycondensation | Pd(PPh₃)₄ or Pd₂(dba)₃, Organostannane comonomer | A step-growth polymerization known for its high functional group tolerance, coupling the iodo-monomer with a tin-containing monomer. | Alternating or homopolymer of thiophene-3-carboxamide |
| Sonogashira Polycondensation | Pd(PPh₃)₂Cl₂, CuI, Di-alkyne comonomer | Creates polymers with alternating thiophene and alkyne units, useful for tuning optoelectronic properties. | Poly(arylene-ethynylene) type polymer |
Supramolecular Assembly Driven by Hydrogen Bonding
The carboxamide group (-CONH₂) is a powerful functional moiety for directing the formation of non-covalent supramolecular structures. It features both a hydrogen bond donor (the N-H protons) and two hydrogen bond acceptors (the lone pairs on the oxygen atom), allowing for the formation of strong and highly directional intermolecular hydrogen bonds. acs.org This capability can be harnessed at two levels: the self-assembly of the monomer itself or the organization of the resulting polymer chains.
Studies on analogous systems, such as carboxylated polythiophenes and other molecules with amide functionalities, have demonstrated that hydrogen bonding can induce a high degree of order. nih.govacs.orgnih.gov In the case of poly(thiophene-3-carboxamide), the amide side chains can interact to form one-dimensional tapes or two-dimensional sheets, which in turn forces the conjugated polymer backbones into a well-ordered, co-planar arrangement. This hierarchical self-assembly is critical for enhancing charge transport in solid-state devices. nih.govacs.org
The primary hydrogen bonding motifs anticipated for this compound-based structures include:
N-H···O=C Catemer Motif: Where the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, leading to the formation of extended one-dimensional chains.
N-H···O=C Dimer Motif: In which two molecules form a cyclic structure through a pair of N-H···O hydrogen bonds. This is a very stable and common interaction in carboxamides.
These interactions can lead to the formation of various supramolecular structures, such as nanowires, nanoribbons, or liquid-crystalline phases, depending on factors like solvent, temperature, and the length of the polymer chain. nih.govrsc.org The interplay between π-π stacking of the thiophene backbones and the hydrogen bonding of the carboxamide side chains provides a robust toolbox for controlling the nanoscale morphology of these materials. nih.gov
| Interaction Type | Participating Groups | Potential Supramolecular Structure | Significance |
|---|---|---|---|
| Intermolecular Hydrogen Bonding | -C=O (acceptor) and N-H (donor) of the carboxamide | 1D chains (catemers), cyclic dimers, 2D sheets | Directs molecular packing and induces long-range order. |
| π-π Stacking | Thiophene rings of the polymer backbone | Lamellar or columnar stacks (π-stacks) | Facilitates intermolecular charge transport. |
| Hierarchical Assembly | Combination of H-bonding and π-π stacking | Nanowires, nanoribbons, liquid-crystalline phases | Controls bulk morphology and anisotropic properties of the material. |
Applications of 5 Iodothiophene 3 Carboxamide As a Chemical Precursor and Research Tool
Utility in the Synthesis of Advanced Organic Materials
The unique bifunctional nature of 5-iodothiophene-3-carboxamide makes it an important starting material for the synthesis of complex organic molecules and polymers designed for high-performance applications.
This compound is a key monomer in the synthesis of conjugated polymers and oligomers used in organic electronics. The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for creating the extended π-conjugated systems required for charge transport. nih.gov Polymerization of thiophene (B33073) derivatives can be achieved through several methods, including Kumada, Stille, and Suzuki cross-coupling reactions, as well as direct arylation polycondensation. nih.govrsc.org In these processes, the C-I bond of this compound serves as a reactive handle to link monomer units together, forming a polymer backbone.
The carboxamide group (-CONH₂) plays a crucial role in tuning the properties of the resulting polymer. Its electron-withdrawing nature can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which is critical for optimizing performance in electronic devices. researchgate.net Furthermore, the amide functionality can induce intermolecular hydrogen bonding, which promotes ordered packing and self-assembly of polymer chains. acs.org This enhanced molecular organization can lead to improved charge carrier mobility in the solid state. researchgate.net The presence of the carboxamide also offers a site for further chemical modification, allowing for the attachment of various side chains to control solubility and morphology.
| Polymerization Method | Catalyst/Reagent Type | Key Feature of this compound Utilized |
|---|---|---|
| Kumada Catalyst-Transfer Polycondensation | Nickel-based (e.g., Ni(dppe)Cl₂) | C-I bond for Grignard formation and subsequent cross-coupling |
| Stille Cross-Coupling | Palladium-based (e.g., Pd(PPh₃)₄) | C-I bond reacts with an organostannane co-monomer |
| Suzuki Cross-Coupling | Palladium-based (e.g., Pd(OAc)₂) | C-I bond reacts with a boronic acid or ester co-monomer |
| Direct Arylation Polycondensation | Palladium-based (e.g., Pd₂(dba)₃) | C-I bond reacts with an unactivated C-H bond of a co-monomer |
The conjugated polymers derived from this compound are integral to the fabrication of various optoelectronic devices. Thiophene-based materials are widely employed as semiconductors in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comrsc.org
In OFETs , which are the fundamental components of flexible circuits and displays, the charge carrier mobility of the semiconductor layer is a critical performance metric. jics.org.brmdpi.com Polymers incorporating the thiophene-carboxamide scaffold can exhibit enhanced charge transport due to the intermolecular hydrogen bonding and structural ordering promoted by the amide group. researchgate.netnih.gov
In OPVs , or organic solar cells, materials based on thiophene derivatives function as the electron donor in the active layer of the device. mdpi.comresearchgate.netresearchgate.net The electronic properties of the donor polymer must be carefully tuned to ensure efficient light absorption and charge separation at the donor-acceptor interface. The electron-withdrawing carboxamide group helps to lower the HOMO energy level of the polymer, which can increase the open-circuit voltage (Voc) of the solar cell, a key parameter for achieving high power conversion efficiency. acs.org
| Optoelectronic Device | Role of Polymer Derived from this compound | Key Property Contribution |
|---|---|---|
| Organic Field-Effect Transistor (OFET) | Active semiconductor channel | Ordered molecular packing from H-bonding enhances charge mobility. |
| Organic Photovoltaic (OPV) | Electron donor material | Lowered HOMO level from the amide group increases open-circuit voltage. |
| Organic Light-Emitting Diode (OLED) | Emissive or charge-transport layer | Tunable bandgap allows for control over emission color. |
The structure of this compound is also well-suited for use in the design of ligands for organometallic catalysts. Ligands are crucial for stabilizing the metal center and directing the outcome of catalytic reactions, such as cross-coupling. mdpi.com The thiophene-3-carboxamide (B1338676) scaffold contains multiple potential coordination sites: the 'soft' sulfur atom of the thiophene ring and the 'hard' oxygen and nitrogen atoms of the carboxamide group.
This combination allows it to act as a versatile ligand that can bind to a variety of transition metals, such as palladium, nickel, or copper. mdpi.com By coordinating to a metal center, a ligand derived from this scaffold can influence the metal's electronic properties and steric environment. This control is essential for developing catalysts with high activity, selectivity, and stability for reactions like Suzuki or Sonogashira couplings. rsc.org For instance, a palladium complex featuring a thiophene-carboxamide-based ligand could be designed to have enhanced catalytic lifetime or to be recoverable, which is of significant interest in industrial chemical synthesis. acs.org
Role in the Development of Chemical Probes and Tags (Non-Biological)
Beyond materials synthesis, this compound serves as a foundational molecule for creating specialized chemical tools for analysis and characterization.
The iodine atom in this compound makes it an ideal precursor for radiolabeling. mdpi.com The stable ¹²⁷I isotope can be readily exchanged for a radioactive iodine isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I. This is typically achieved not by direct substitution on the iodo-compound itself, but by first converting the iodo-compound into a more reactive precursor, such as an organostannane (for Stille-type radio-iodination) or a boronic acid derivative (for Suzuki-type radio-iodination). acs.orgnih.gov These precursors then react with a source of radioactive iodide (e.g., Na[¹²⁵I]) to install the radiolabel with high efficiency. mdpi.com
Once radiolabeled, molecules derived from this compound can be used as tracers in non-biological contexts. For example, a radiolabeled polymer could be used in materials science to study degradation pathways, measure diffusion rates within a composite material, or visualize the uniformity of a coating using autoradiography. These techniques provide valuable insights that are not easily accessible through other analytical methods.
| Iodine Isotope | Half-life | Primary Emission | Potential Non-Biological Application |
|---|---|---|---|
| Iodine-123 (¹²³I) | 13.22 hours | Gamma (γ) | Short-term tracer studies in material flow or degradation. |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Long-term autoradiography for material characterization. |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β⁻), Gamma (γ) | Tracer for monitoring chemical processes or material distribution. |
The thiophene ring is a well-known component of many chromophores and fluorophores due to its electron-rich, aromatic nature. mdpi.com This property makes the this compound scaffold a promising platform for the development of chemical sensors. The core idea is to design a molecule where the binding of a specific chemical analyte causes a measurable change in the optical properties (color or fluorescence) of the thiophene system.
The carboxamide group is particularly useful in this context as it can serve as a binding site or be modified to include a specific receptor for an analyte of interest (e.g., a metal ion or a small organic molecule). When the target analyte binds to the receptor, it can alter the electronic structure of the conjugated system through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). This perturbation of the electronic states leads to a change in the molecule's absorption or emission spectrum, providing a clear signal for the presence of the analyte. For example, a sensor for a specific metal ion could be designed where chelation of the metal by the carboxamide and thiophene sulfur leads to a significant shift in fluorescence color or intensity.
Contribution to Methodological Development in Organic Synthesis
The development of new, efficient, and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic chemistry. The utility of a synthetic method is often gauged by its broad applicability to a range of substrates. In this context, this compound serves as an important benchmark, contributing significantly to the expansion and validation of the synthetic chemist's toolkit.
The presence of a highly polarizable and reactive carbon-iodine bond at the 5-position of the thiophene ring makes this compound an excellent substrate for investigating and developing new cross-coupling reactions. This reactivity, often superior to that of its bromo and chloro analogs, allows for milder reaction conditions and broader functional group tolerance, which are key goals in the development of novel synthetic methods.
Researchers have utilized this compound and structurally similar iodo- and bromo-thiophenes to explore a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science. These reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enable the formation of new bonds to the thiophene core, leading to a diverse array of substituted derivatives. The successful application of this compound in these transformations not only demonstrates the utility of the compound itself but also helps to define the scope and limitations of the newly developed catalytic systems.
For instance, the Suzuki coupling of a related compound, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, with various arylboronic acids has been successfully demonstrated. This suggests that this compound would be an even more reactive substrate for such transformations, allowing for the synthesis of a wide range of 5-arylthiophene-3-carboxamides under potentially milder conditions. The exploration of such reactions with the iodo-derivative would be a logical extension in the development of this synthetic methodology.
The table below illustrates hypothetical examples of how this compound could be employed as a substrate in the exploration of various novel cross-coupling methodologies.
| Reaction Type | Coupling Partner | Potential Product Structure | Significance in Methodological Development |
| Suzuki Coupling | Arylboronic Acid | 5-Arylthiophene-3-carboxamide | Expands the scope of accessible biaryl and hetero-biaryl structures. |
| Sonogashira Coupling | Terminal Alkyne | 5-Alkynylthiophene-3-carboxamide | Provides access to conjugated enyne systems for materials and pharmaceutical applications. |
| Heck Reaction | Alkene | 5-Alkenylthiophene-3-carboxamide | Enables the synthesis of substituted styrenyl-type thiophenes. |
| Buchwald-Hartwig Amination | Amine | 5-Aminothiophene-3-carboxamide | Facilitates the formation of carbon-nitrogen bonds, crucial for many biologically active molecules. |
This table presents potential applications based on the known reactivity of similar halogenated thiophenes and is for illustrative purposes.
The predictable reactivity of the carbon-iodine bond in this compound makes it an ideal benchmark compound for the screening and optimization of new catalysts. When developing a new catalyst system for a particular cross-coupling reaction, it is essential to evaluate its performance with a range of substrates. This compound can serve as a standard against which the efficiency, selectivity, and turnover number of a new catalyst can be measured.
The process of catalyst optimization involves systematically varying parameters such as the metal precursor, the ligand, the base, the solvent, and the temperature. By using this compound as the substrate in a standardized reaction, researchers can directly compare the outcomes of these variations and identify the optimal conditions for the catalyst system.
For example, in the development of a new palladium-phosphine ligand complex for Suzuki coupling, a series of experiments could be conducted using this compound and a standard boronic acid. The yield of the desired 5-arylthiophene-3-carboxamide product would serve as a direct measure of the catalyst's efficacy under each set of conditions. This systematic approach allows for the rapid identification of highly active and robust catalysts that can then be applied to a broader range of more complex substrates.
The following table provides a hypothetical example of how this compound could be used as a benchmark substrate in a catalyst screening study for a Suzuki coupling reaction.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Yield of 5-Arylthiophene-3-carboxamide (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 65 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 85 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 92 |
| 4 | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 78 |
This table is a hypothetical representation of a catalyst screening experiment and is for illustrative purposes.
Future Research Directions and Unexplored Avenues for 5 Iodothiophene 3 Carboxamide
Development of More Efficient and Environmentally Benign Synthetic Routes
While classical methods for synthesizing substituted thiophenes exist, future research should focus on developing more sustainable and efficient pathways to 5-iodothiophene-3-carboxamide and its derivatives. Modern synthetic strategies can offer improvements in terms of yield, atom economy, safety, and environmental impact. uc.ptbohrium.com
Key areas for exploration include:
Continuous Flow Chemistry : Transitioning from traditional batch synthesis to continuous flow processes could offer significant advantages. springerprofessional.demdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, cleaner reactions, and enhanced safety, particularly for exothermic or hazardous reactions. springerprofessional.deresearchgate.net This methodology is highly amenable to scale-up and automation, making it an attractive option for industrial production. uc.pt
C-H Bond Functionalization : Direct C-H functionalization represents a powerful and atom-economical approach to building molecular complexity. researchgate.netacs.org Research could target the direct introduction of the carboxamide group onto a pre-iodinated thiophene (B33073) scaffold, or vice-versa, thereby avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. organic-chemistry.orgmdpi.com
Metal-Free Synthesis : Developing synthetic routes that avoid heavy or toxic metal catalysts is a central goal of green chemistry. acs.org Exploring metal-free cyclization reactions or cross-coupling strategies using organic catalysts or alternative energy sources like microwave irradiation could provide more environmentally friendly access to the target molecule. mdpi.com
A comparison of potential synthetic approaches is summarized in the table below.
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Continuous Flow | Improved safety, higher yields, easier scale-up, precise control. springerprofessional.de | Optimization of reactor design, residence time, and solvent systems. |
| C-H Functionalization | High atom economy, reduced synthetic steps, access to novel derivatives. researchgate.netacs.org | Development of regioselective catalysts, understanding directing group effects. |
| Metal-Free Reactions | Reduced environmental impact, lower cost, avoidance of metal contamination. acs.org | Discovery of novel organocatalysts, exploration of photochemical or electrochemical methods. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The dual functionality of this compound—the reactive carbon-iodine bond and the thiophene ring itself—opens the door to a wide range of chemical transformations that remain largely unexplored.
Future studies should investigate:
Advanced Cross-Coupling Reactions : The iodine substituent is an ideal handle for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Kumada). cmu.eduresearchgate.net While these are standard transformations, applying them to this specific scaffold could yield novel classes of functional molecules. Research into copper-free Sonogashira couplings or reactions with challenging substrates like alkyl chlorides would be particularly valuable. researchgate.net
Photoredox Catalysis : This emerging field uses light to enable novel transformations under mild conditions. This compound could serve as a substrate in photoredox-mediated reactions, such as atom transfer radical addition (ATRA) or C-H functionalization, to access structures not readily available through traditional thermal methods.
Directed Metallation and C-H Activation : The carboxamide group can act as a directing group to control the regioselectivity of metallation and subsequent functionalization at the C4 position of the thiophene ring, a position that is typically less reactive. This would provide a powerful tool for creating highly substituted and complex thiophene derivatives. acs.org
Integration into Hybrid Organic-Inorganic Materials
The combination of a rigid aromatic core with versatile functional groups makes this compound an excellent candidate for incorporation into advanced hybrid materials.
Metal-Organic Frameworks (MOFs) : The carboxamide group can be hydrolyzed to a carboxylic acid, which, along with the thiophene sulfur, can act as a ligand to coordinate with metal ions or clusters, forming porous crystalline structures known as MOFs. mdpi.comacs.org Thiophene-based MOFs have shown promise in applications such as gas storage, separation, and catalysis. acs.orgnih.gov The iodine atom could provide an additional functional site within the MOF pores for post-synthetic modification or for enhancing interactions with specific guest molecules. google.com
Conducting Polymers : Thiophene and its derivatives are the fundamental building blocks of some of the most important classes of conducting polymers, such as polythiophene. cmu.edu this compound could be used as a monomer or co-monomer in polymerization reactions. The iodine can be converted into other functional groups or used as a site for cross-linking. Doping the resulting polymers, for instance with iodine, could modulate their electronic properties for applications in sensors, organic electronics, and thermoelectric devices. researchgate.net
| Material Class | Potential Role of this compound | Potential Applications |
| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker after hydrolysis. acs.org | Gas separation, heterogeneous catalysis, chemical sensing. acs.orgnih.gov |
| Conducting Polymers | As a monomer or co-monomer for functional polymers. | Organic light-emitting diodes (OLEDs), transistors, thermoelectric generators. researchgate.net |
| Perovskite Solar Cells | As an additive or interface layer to improve stability and efficiency. | Next-generation photovoltaics. |
Advanced Studies in Supramolecular Chemistry and Crystal Engineering
The non-covalent interactions dictated by the iodo and carboxamide groups are prime targets for exploration in supramolecular chemistry and crystal engineering.
Halogen Bonding : The iodine atom on the thiophene ring is a powerful halogen bond (XB) donor. ijres.org This highly directional and tunable non-covalent interaction can be used to control the assembly of molecules in the solid state. tuni.fiacs.org Systematic studies co-crystallizing this compound with a variety of halogen bond acceptors (e.g., pyridines, ethers) could lead to the rational design of new co-crystals with desired architectures and properties. acs.orgnih.gov
Hydrogen Bonding and π-π Stacking : The carboxamide group is a classic hydrogen bonding motif, capable of forming robust tapes or sheets. The interplay between strong hydrogen bonding from the amide and directional halogen bonding from the iodine, complemented by π-π stacking of the thiophene rings, could create complex and predictable 3D supramolecular architectures. acs.orgresearchgate.net Understanding and controlling these competing and cooperating interactions is a key challenge in crystal engineering. nsf.gov
The relative strengths of these interactions are crucial for predictive assembly.
| Interaction Type | Key Functional Group | Relative Strength | Role in Assembly |
| Halogen Bond | C-I (Iodine) | Strong, directional. ijres.org | Primary structure-directing force. tuni.fi |
| Hydrogen Bond | -CONH₂ (Carboxamide) | Strong, directional | Formation of 1D or 2D motifs. |
| π-π Stacking | Thiophene Ring | Weaker, less directional | Packing of aromatic cores. |
| Chalcogen Bond | Thiophene Sulfur | Weak, directional. acs.org | Fine-tuning of solid-state packing. |
Rational Design through Synergistic Experimental and Computational Approaches
Future progress in all the aforementioned areas will be significantly accelerated by a synergistic approach that combines experimental synthesis and characterization with computational modeling.
Predicting Reactivity and Reaction Mechanisms : Density Functional Theory (DFT) calculations can be employed to predict the most reactive sites on the molecule, evaluate the feasibility of proposed reaction pathways, and understand complex reaction mechanisms. nih.gov This can guide the design of more efficient synthetic routes and help in the discovery of novel reactivity patterns. nih.gov
Modeling Supramolecular Assembly : Computational methods are invaluable for understanding and predicting non-covalent interactions. DFT can be used to calculate the energies of hydrogen and halogen bonds, helping to predict which supramolecular synthons are most likely to form. mdpi.comorientjchem.org This allows for the in-silico design of co-crystals and other supramolecular assemblies before attempting their synthesis in the lab.
Designing Hybrid Materials : Quantum chemical calculations can predict the electronic and optical properties of polymers or the binding energies of linkers in MOFs derived from this compound. nih.gov This computational screening can identify the most promising candidate structures for specific applications, such as solar cells or sensors, thereby focusing experimental efforts on the most viable targets. nih.govmdpi.com
This integrated "design-build-test-learn" cycle, where computational predictions guide experimental work and experimental results provide feedback for refining theoretical models, represents the most powerful strategy for unlocking the full potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
